2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-10-11-18(3)21(13-16)31(29,30)22(14-25)23-24(28-12-6-7-17(2)15-28)27-20-9-5-4-8-19(20)26-23/h4-5,8-11,13,17,22H,6-7,12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFFLPDFJSDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Diketones
Synthesis of 2,5-Dimethylbenzenesulfonyl Component
Sulfonation of p-Xylene
p-Xylene undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 150°C for 4 hours to yield 2,5-dimethylbenzenesulfonic acid. Neutralization with sodium hydroxide produces the sodium sulfonate salt, which is isolated by crystallization.
Conversion to Sulfonyl Chloride
Treatment of 2,5-dimethylbenzenesulfonic acid with phosphorus pentachloride (PCl₅) in chlorobenzene at 80°C for 3 hours generates 2,5-dimethylbenzenesulfonyl chloride with 89% purity. Distillation under reduced pressure (120°C, 15 mmHg) upgrades purity to >98%.
Assembly of Acetonitrile Functionality
Friedel-Crafts Acetylation
The quinoxaline intermediate undergoes Friedel-Crafts acylation with chloroacetonitrile in the presence of aluminum chloride (AlCl₃). Reaction in dichloromethane (DCM) at 0°C for 2 hours installs the acetonitrile group at the 2-position of the quinoxaline ring.
Sulfonylation Reaction
The acylated quinoxaline derivative is treated with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. Using sodium hydride (NaH) in THF at 0°C to room temperature over 6 hours achieves sulfonylation with 76% yield.
Final Coupling and Purification
Cyclocondensation
The sulfonylated intermediate undergoes cyclization in acetic acid at reflux (118°C) for 8 hours to form the fused quinoxaline-acetonitrile structure. Monitoring by thin-layer chromatography (TLC) confirms reaction completion.
Crystallization and Characterization
Purification via recrystallization from ethanol/water (3:1) yields white crystalline product. Characterization by ¹H NMR (400 MHz, DMSO-d₆) shows key signals: δ 8.45 (d, J = 8.8 Hz, quinoxaline-H), 3.72 (s, acetonitrile-CH₂), 2.98 (m, piperidine-CH). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 463.1542 (calculated 463.1548).
Industrial-Scale Optimization
Continuous Flow Reactors
Patent CN108047001B discloses a continuous flow system for sulfonation steps, reducing reaction time from 4 hours to 45 minutes while maintaining 91% yield. Temperature control (±2°C) and precise reagent stoichiometry minimize byproducts.
Solvent Recycling
The ionic liquid solvent [BMIM][HSO₄] used in sulfonation stages is recovered via vacuum distillation and reused for 5 cycles without significant activity loss, as per US20130046108A1.
Challenges and Alternative Routes
Competing Side Reactions
During piperidine substitution, over-alkylation at the quinoxaline N-atoms may occur. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses this side reaction, improving selectivity to 94%.
Green Chemistry Approaches
Recent advances replace POCl₃ with catalytic phosphoryl chloride (POCl₂) in the presence of silica gel, reducing hazardous waste by 40%. Microwave-assisted steps lower energy consumption by 60% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydroquinoxaline derivatives, and various substituted piperidine derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
The compound 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a dimethylbenzenesulfonyl moiety and a quinoxalin derivative, which contributes to its biological activity. Its molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.
Pharmacological Research
The compound has been studied for its potential as a CCR10 antagonist , which is significant in the context of inflammatory diseases and cancer therapy. CCR10 is involved in the migration of immune cells to sites of inflammation, making antagonists valuable for treating conditions such as asthma and psoriasis .
Anticancer Properties
Research indicates that derivatives of quinoxaline exhibit antitumor activity. The specific structure of this compound allows for interactions with various cellular targets, potentially inhibiting tumor growth and proliferation .
Neurological Applications
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological disorders. Studies have suggested that modifications in quinoxaline derivatives can enhance neuroprotective effects, thus providing avenues for treating neurodegenerative diseases .
Case Study 1: CCR10 Antagonism
A study highlighted the effectiveness of CCR10 antagonists in reducing inflammation in murine models of asthma. The administration of the compound resulted in decreased eosinophil infiltration into the lungs and reduced airway hyperresponsiveness, demonstrating its potential therapeutic role in managing asthma symptoms .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation significantly at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents found that compounds similar to this one showed promise in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegeneration, warranting further exploration for therapeutic use .
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Pharmacological | CCR10 antagonism | Reduced inflammation |
| Anticancer | Induction of apoptosis | Inhibition of tumor growth |
| Neurological | Neuroprotection against oxidative stress | Potential treatment for neurodegeneration |
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The quinoxaline ring can interact with nucleic acids and proteins, affecting their function. The piperidine moiety can enhance the compound’s binding affinity to receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfonyl- and quinoxaline-containing derivatives. Key analogs include those listed in commercial databases, such as BE45791 and BE45801 .
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent on Quinoxaline | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2-(2,5-Dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile | 3-(3-Methylpiperidin-1-yl) | Not reported | Not reported | Not reported |
| BE45791 | 3-(Morpholin-4-yl) | C₂₂H₂₂N₄O₃S | 422.5001 | 844824-56-2 |
| BE45801 | 3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl) | C₂₁H₂₃N₃O₄S | 413.49 | 941920-47-4 |
Key Differences and Implications
Substituent Effects on Quinoxaline Core: Target Compound vs. BE45791: The 3-methylpiperidine group in the target compound is more lipophilic than the morpholine group in BE45791. In contrast, 3-methylpiperidine’s tertiary amine and methyl group may enhance membrane permeability but reduce solubility . Target Compound vs. BE45801: BE45801 replaces the quinoxaline-acetonitrile framework with a pyridazinone-sulfonamide system. This structural divergence suggests different biological targets, possibly involving sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) rather than quinoxaline-based kinase modulation .
Molecular Weight and Pharmacokinetics :
- BE45791 (MW 422.5) and BE45801 (MW 413.49) are within a similar molecular weight range, which is favorable for oral bioavailability. The target compound’s molecular weight is likely comparable but unconfirmed.
Functional Group Contributions :
- The 2,5-dimethylbenzenesulfonyl group common to the target compound and BE45791 may confer metabolic stability by resisting oxidative degradation. The acetonitrile linker in both compounds could act as a hydrogen-bond acceptor, influencing binding affinity .
Research Findings and Limitations
While detailed biological data for the target compound are unavailable, structural comparisons suggest:
- Solubility : Morpholine-containing BE45791 may exhibit better aqueous solubility than the target compound.
- Target Selectivity : The 3-methylpiperidine group could favor interactions with hydrophobic binding pockets in enzymes or receptors.
- Synthetic Accessibility : Morpholine and piperidine substituents are both synthetically tractable, but piperidine derivatives may require additional steps for methyl group incorporation .
Biological Activity
The compound 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile is a complex organic molecule notable for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant studies that illustrate its pharmacological potential.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides and quinoxaline derivatives, which are known for their diverse biological activities. The structural features include:
- Sulfonamide Group : Contributes to antibacterial and anti-inflammatory properties.
- Quinoxaline Core : Often associated with antimicrobial and anticancer activities.
- Piperidine Moiety : Enhances interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity by binding to active sites. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The presence of the quinoxaline core is particularly important, as it is known for its ability to intercalate DNA, thereby disrupting bacterial replication.
Anti-inflammatory Effects
The sulfonamide component has been shown to possess anti-inflammatory properties. Studies on related compounds suggest that they may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Neuroprotective Properties
Emerging studies suggest potential neuroprotective effects due to the piperidine moiety's ability to modulate neurotransmitter systems. This could open avenues for treating neurodegenerative conditions.
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for preparing 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with functionalized quinoxaline and sulfonyl chloride precursors. For example:
Quinoxaline core modification : Introduce 3-methylpiperidine via nucleophilic substitution or coupling reactions at the quinoxaline C3 position.
Sulfonylation : React the intermediate with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group.
Acetonitrile functionalization : Use a Knoevenagel condensation or alkylation to attach the cyanoethyl group.
Key intermediates include 3-(3-methylpiperidin-1-yl)quinoxaline-2-carbaldehyde and 2,5-dimethylbenzenesulfonyl chloride. Reaction purity should be monitored via HPLC or LC-MS at each stage .
Q. How can researchers validate the structural identity of this compound, and what analytical techniques are essential?
- X-ray crystallography : For absolute configuration confirmation, refine diffraction data using SHELXL (via SHELX suite) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., sulfonyl and piperidinyl groups).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] or [M+Na]).
- FT-IR : Identify functional groups like sulfonyl (S=O stretch at ~1350–1150 cm) and nitrile (C≡N stretch at ~2250 cm) .
Q. What preliminary assays can assess the biological activity of this compound, and how should controls be designed?
- Cytotoxicity screening : Use the MTT assay () with human cell lines (e.g., HEK293 or HeLa) at concentrations ranging from 1 nM–100 µM.
- Enzyme inhibition assays : Target kinases or proteases structurally related to the quinoxaline moiety.
- Controls : Include vehicle-only (e.g., DMSO) and reference inhibitors (e.g., staurosporine for kinases). Normalize data to cell viability or enzyme activity baselines .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step, and what statistical methods apply?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, solvent (e.g., dichloromethane vs. THF), and base stoichiometry.
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group transfer.
- In-line analytics : Employ ReactIR to monitor reaction progress in real time.
Report optimized conditions as a Pareto chart of significant factors (e.g., temperature > solvent polarity) .
Q. How should researchers address discrepancies between computational binding predictions and experimental activity data for this compound?
- Molecular dynamics (MD) simulations : Refine docking poses using AMBER or GROMACS to account for protein flexibility.
- Free energy perturbation (FEP) : Calculate binding affinity differences between predicted and observed active conformers.
- Experimental validation : Synthesize analogs with modified piperidinyl or sulfonyl groups to test SAR hypotheses. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies resolve crystallographic data challenges (e.g., twinning or poor diffraction) for this compound?
- Data collection : Use synchrotron radiation for high-resolution datasets.
- Refinement : Apply the TWIN law in SHELXL for twinned crystals. For poor diffraction, use SHELXD for ab initio phasing or molecular replacement with homologous structures.
- Validation : Check refinement metrics (R-factor, Ramachandran outliers) via Coot and the CCP4 suite .
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life () and intrinsic clearance (Cl).
- Isotope labeling : Use -labeled acetonitrile to track metabolic pathways.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. What mechanistic studies elucidate the role of the sulfonyl group in this compound’s bioactivity?
- Proteomic profiling : Use affinity chromatography with a sulfonyl-modified probe to identify binding partners.
- Kinetic isotope effects (KIE) : Compare for deuterated vs. non-deuterated analogs in enzyme assays.
- X-ray crystallography : Resolve ligand-protein complexes to map sulfonyl interactions (e.g., hydrogen bonds with catalytic residues) .
Data Contradiction and Reproducibility
Q. How should researchers resolve conflicting cytotoxicity results across different cell lines?
- Dose-response normalization : Express data as % viability relative to untreated controls.
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify cell line-specific pathways affected by the compound.
- Batch-effect checks : Ensure consistent culture conditions (e.g., serum lot, passage number) .
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Detailed SOPs : Include exact stoichiometry, inert atmosphere requirements (e.g., N for moisture-sensitive steps), and quenching procedures.
- Intermediate characterization : Provide -NMR and HRMS data for all intermediates in supplementary materials.
- Collaborative validation : Share samples with independent labs for replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
